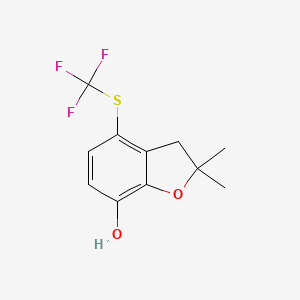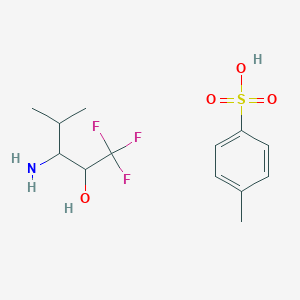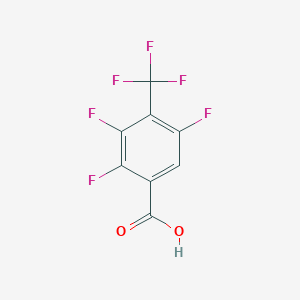
2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid: is a fluorinated aromatic carboxylic acid with the molecular formula C8H2F6O2 . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From 4-(Trifluoromethyl)benzaldehyde: One common method involves the oxidation of 4-(trifluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to yield 2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid.
Industrial Production Methods: Industrial production typically involves large-scale oxidation reactions using robust oxidizing agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: It can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products:
Alcohols and Aldehydes: Formed through reduction reactions
Complex Fluorinated Aromatics: Formed through further oxidation or substitution reactions
Applications De Recherche Scientifique
Chemistry:
Biology:
- Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy .
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with enhanced metabolic stability and bioavailability .
Industry:
Mécanisme D'action
The mechanism of action of 2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid is primarily influenced by its fluorine atoms, which enhance its electron-withdrawing properties. This makes the compound highly reactive in electrophilic aromatic substitution reactions. The fluorine atoms also increase the compound’s lipophilicity, which can affect its interaction with biological membranes and proteins .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness:
- Higher Fluorine Content: Compared to similar compounds, 2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid has a higher number of fluorine atoms, which enhances its chemical stability and reactivity .
- Enhanced Reactivity: The presence of multiple fluorine atoms increases its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)6(11)4(3)8(12,13)14/h1H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQMUFVHLSYENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
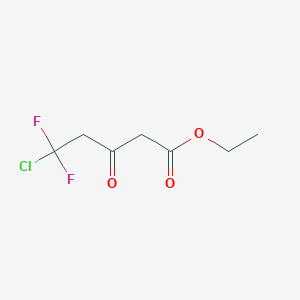
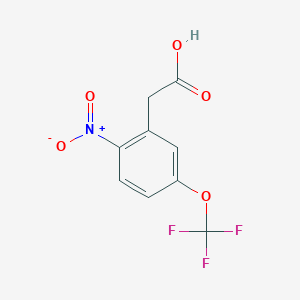
![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)
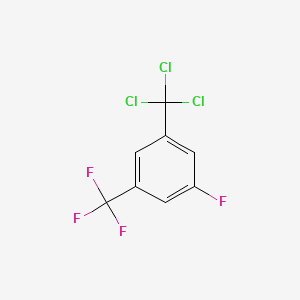

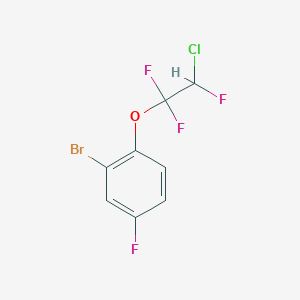
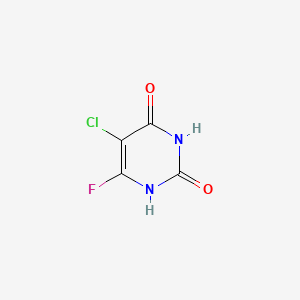
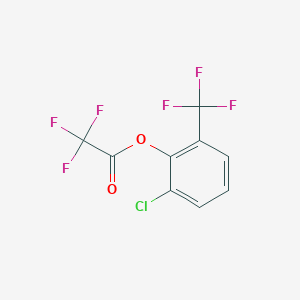
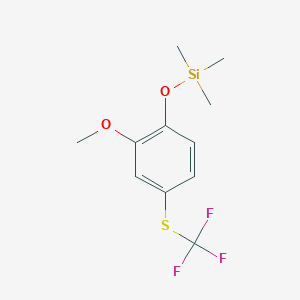
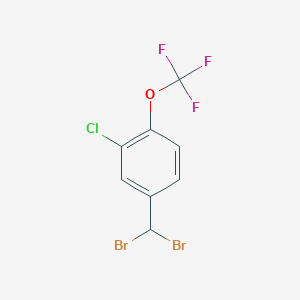
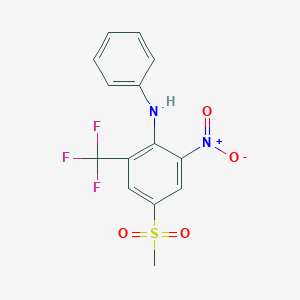
![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)
